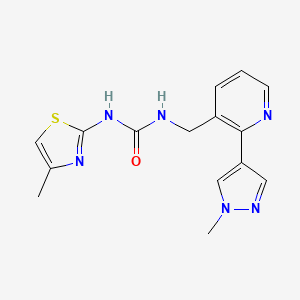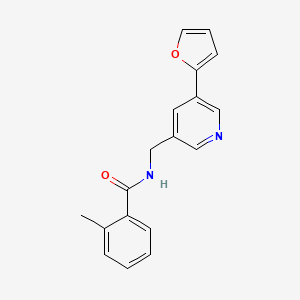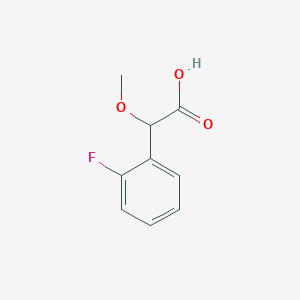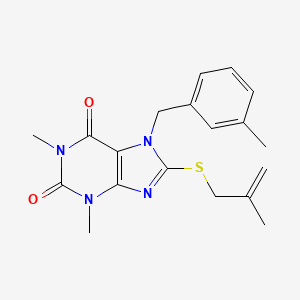
2-Cyclohexyl-2-(4-methoxyphenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of 2-Cyclohexyl-2-(4-methoxyphenyl)acetic acid and its derivatives involves several key methodologies. Notably, one study describes the synthesis of 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid, which are synthesized by cyclization of the carboxylic acid group with thiosemicarbazide in the presence of POCl3 or PPA, showing significant antimicrobial activities (Noolvi et al., 2016). Another research effort describes the routes to synthesize analgesic compounds starting from derivatives of this compound, demonstrating the versatility of the compound in synthesizing biologically active molecules (Bruderer & Bernauer, 1983).
Molecular Structure Analysis
The molecular structure of this compound derivatives has been elucidated through various spectroscopic methods. For example, a study on the synthesis and resolution of 2-(cyclohexyl-4-(2-quinolylmethoxy)phenyl)methoxyiminopropionic acid, a potent leukotriene biosynthesis inhibitor, utilized dibenzoyltartaric acid as the chiral auxiliary, emphasizing the importance of stereochemistry in the compound's biological activity (Kolasa et al., 1996).
Chemical Reactions and Properties
The chemical reactivity of this compound is highlighted in its derivatives' ability to undergo various chemical transformations. One compound of interest, synthesized through regioselective bromination, demonstrates the influence of substituents on the compound's electronic properties and reactivity (Guzei et al., 2010).
Scientific Research Applications
Synthesis and Antimicrobial Evaluation
A series of 1,3,4-thiadiazole derivatives of 2-Cyclohexyl-2-(4-methoxyphenyl)acetic acid were synthesized and evaluated for their antimicrobial activities. These compounds showed significant activity against several strains of microbes (Noolvi, Patel, Kamboj, & Cameotra, 2016).
Applications in Synthesis of Analgesics
The compound played a role in the synthesis of analgesics, where derivatives of this compound served as crucial intermediates in synthesizing a compound with analgesic properties (Bruderer & Bernauer, 1983).
Characterization and Xanthine Oxidase Inhibitory Studies
A novel amino acid-bearing Schiff base ligand was synthesized, which included the reaction of an amino acid derivative of this compound. This was then used to create metal complexes studied for their antioxidant properties and selective xanthine oxidase inhibitory activities (Ikram et al., 2015).
Formation of 5-Oxotetrahydrothiochromylium Salts
Research highlighted that derivatives containing this compound can be converted to 5-oxo-5,6,7,8-tetrahydrothiochromylium salts, showcasing the compound's utility in organic synthesis (Kharchenko, Markova, & Korshunova, 1982).
Synthesis of Furo[3,2-h]quinolin-3-yl Acetic Acid
A protocol for synthesizing 2-(2-(4-methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic acid, using this compound as a starting material, was developed. This synthesis involved a multicomponent reaction showcasing its versatility in complex organic synthesis (Lichitsky, Komogortsev, & Melekhina, 2022).
Safety and Hazards
The compound is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection .
Mechanism of Action
Target of Action
This compound is a derivative of 4-Methoxyphenylacetic acid, which has been used as a ligand to synthesize pharmacologically important dinuclear gallium (III) and phenyltin (IV) carboxylate metal complexes .
Mode of Action
As a derivative of 4-Methoxyphenylacetic acid, it may interact with its targets in a similar manner .
Biochemical Analysis
Biochemical Properties
2-Cyclohexyl-2-(4-methoxyphenyl)acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the modulation of enzyme activity, either through inhibition or activation, depending on the specific enzyme and the context of the reaction.
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway . This pathway is essential for regulating cell growth, differentiation, and apoptosis. Additionally, this compound can affect gene expression by modulating transcription factors and other regulatory proteins. Its impact on cellular metabolism includes alterations in the levels of key metabolites and changes in metabolic flux.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as receptors and enzymes, altering their conformation and activity . This binding can lead to enzyme inhibition or activation, depending on the target. Additionally, this compound can influence gene expression by interacting with transcription factors and other DNA-binding proteins, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under standard laboratory conditions, but its degradation products can have different biological activities. Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained effects on cellular processes, including prolonged modulation of enzyme activity and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory or analgesic properties . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range produces the desired therapeutic effects without significant toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and the levels of key metabolites. The compound’s metabolism can also affect its pharmacokinetics and pharmacodynamics, determining its overall efficacy and safety.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. For example, it may be actively transported into cells via organic anion transporters or bind to plasma proteins, affecting its bioavailability and distribution.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function . The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can affect mitochondrial function and energy metabolism. Alternatively, it may be directed to the nucleus, where it can modulate gene expression by interacting with nuclear receptors and transcription factors.
properties
IUPAC Name |
2-cyclohexyl-2-(4-methoxyphenyl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c1-18-13-9-7-12(8-10-13)14(15(16)17)11-5-3-2-4-6-11/h7-11,14H,2-6H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIQGPGFTLZFUJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2CCCCC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2494873.png)

![9-benzyl-1,7-dimethyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2494875.png)


![Tert-butyl N-[[8-(prop-2-enoylamino)spiro[3.4]octan-7-yl]methyl]carbamate](/img/structure/B2494879.png)

![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-(4-fluorophenyl)acetate](/img/structure/B2494883.png)
![1,3-Dimethyl-7-(3-methylbutyl)-8-[(4-methylpiperazin-1-yl)methyl]purine-2,6-dione](/img/structure/B2494885.png)

![3-{4-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}-6-(pyridin-2-yl)pyridazine](/img/structure/B2494889.png)


